molecular formula C13H9ClN4 B12122702 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B12122702
M. Wt: 256.69 g/mol
InChI Key: OSCMAXQLMLVKOG-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole ring, which in turn is substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 2-cyanopyridine under acidic conditions to form the triazole ring, followed by cyclization to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the triazole ring to its corresponding dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Amino or thio derivatives of the chlorophenyl group.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the pyridine ring.

    4-(4-bromophenyl)-1H-1,2,4-triazole: Similar structure with a bromine atom instead of chlorine.

    4-(4-methylphenyl)-1H-1,2,4-triazole: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the pyridine and triazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C13H9ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,(H,16,17,18)

InChI Key

OSCMAXQLMLVKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

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